
1-(2,5-Dimethoxy-3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimetoxi-3-nitrofenil)etanona es un compuesto orgánico con la fórmula molecular C10H11NO5. Es un derivado de la acetofenona, donde el anillo fenilo está sustituido con dos grupos metoxi y un grupo nitro. Este compuesto es conocido por sus aplicaciones en varios campos de investigación científica, incluyendo química y biología.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-(2,5-Dimetoxi-3-nitrofenil)etanona se puede sintetizar mediante varios métodos. Un método común involucra la nitración de 1-(2,5-dimetoxi fenil)etanona. La reacción típicamente utiliza una mezcla de ácido sulfúrico concentrado y ácido nítrico para introducir el grupo nitro en la posición 3 del anillo fenilo. La reacción se lleva a cabo bajo condiciones controladas de temperatura para evitar la sobrenitración y la degradación del producto.
Métodos de producción industrial: En entornos industriales, la producción de 1-(2,5-Dimetoxi-3-nitrofenil)etanona puede involucrar procesos de nitración a gran escala con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización y la cromatografía, puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-(2,5-Dimetoxi-3-nitrofenil)etanona sufre varias reacciones químicas, incluyendo:
Reducción: El grupo nitro se puede reducir a un grupo amino usando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o reductores químicos como el cloruro de estaño (II).
Sustitución: Los grupos metoxi pueden participar en reacciones de sustitución nucleofílica, donde son reemplazados por otros grupos funcionales en condiciones apropiadas.
Oxidación: La parte etanona se puede oxidar a un ácido carboxílico usando agentes oxidantes fuertes como el permanganato de potasio.
Reactivos y condiciones comunes:
Reducción: Gas hidrógeno con paladio sobre carbono, cloruro de estaño (II) en ácido clorhídrico.
Sustitución: Nucleófilos como haluros o aminas en presencia de una base.
Oxidación: Permanganato de potasio en medio ácido o básico.
Principales productos:
Reducción: 1-(2,5-Dimetoxi-3-aminofenil)etanona.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: 1-(2,5-Dimetoxi-3-nitrofenil)ácido acético.
Aplicaciones Científicas De Investigación
1-(2,5-Dimetoxi-3-nitrofenil)etanona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermediario en la síntesis de moléculas orgánicas más complejas. Sus grupos funcionales permiten modificaciones químicas adicionales, lo que lo convierte en un valioso bloque de construcción en la síntesis orgánica.
Biología: El compuesto se puede utilizar en el estudio de reacciones catalizadas por enzimas, particularmente aquellas que involucran grupos nitro y metoxi. Sirve como un sustrato modelo para investigar los mecanismos de transformaciones enzimáticas.
Medicina: La investigación sobre posibles aplicaciones farmacéuticas incluye explorar sus derivados para actividades antimicrobianas y anticancerígenas. La presencia del grupo nitro es de particular interés debido a su potencial bioactividad.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos especiales. Su estructura única permite el desarrollo de materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-(2,5-Dimetoxi-3-nitrofenil)etanona involucra su interacción con objetivos moleculares a través de sus grupos funcionales. El grupo nitro puede sufrir reducción para formar intermediarios reactivos, que pueden interactuar con moléculas biológicas como proteínas y ácidos nucleicos. Los grupos metoxi pueden participar en enlaces de hidrógeno e interacciones hidrofóbicas, influyendo en la afinidad de unión y la especificidad del compuesto. La parte etanona puede actuar como un centro electrófilo, facilitando el ataque nucleofílico por nucleófilos biológicos.
Comparación Con Compuestos Similares
Compuestos similares:
1-(4,5-Dimetoxi-2-nitrofenil)etanona: Estructura similar pero con diferentes posiciones de los grupos metoxi y nitro.
1-(3,4-Dimetoxi-2-nitrofenil)etanona: Otro isómero con diferentes patrones de sustitución en el anillo fenilo.
2,5-Dimetoxiacetofenona: Carece del grupo nitro, lo que lo hace menos reactivo en ciertas reacciones químicas.
Singularidad: 1-(2,5-Dimetoxi-3-nitrofenil)etanona es única debido al posicionamiento específico de sus grupos funcionales, que imparte reactividad química y actividad biológica distintas. La combinación de grupos metoxi y nitro en las posiciones 2,5 y 3, respectivamente, permite interacciones y transformaciones únicas que no se observan en sus isómeros o análogos.
Propiedades
Fórmula molecular |
C10H11NO5 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)8-4-7(15-2)5-9(11(13)14)10(8)16-3/h4-5H,1-3H3 |
Clave InChI |
OOUOLSVUTCEZNC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)
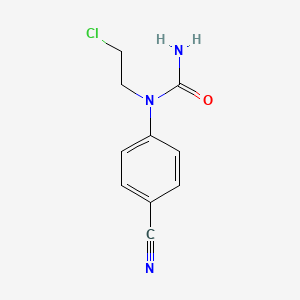
![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)
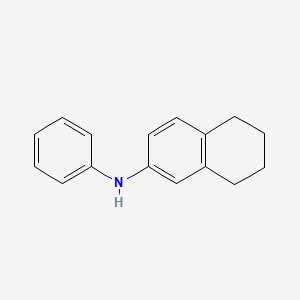
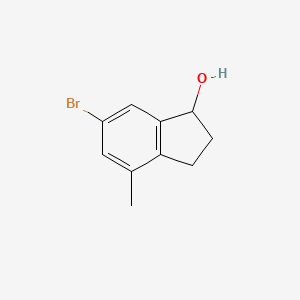
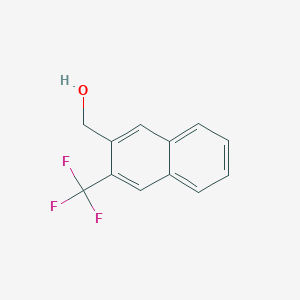



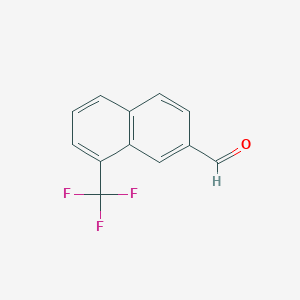
![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)


